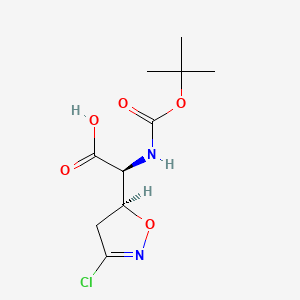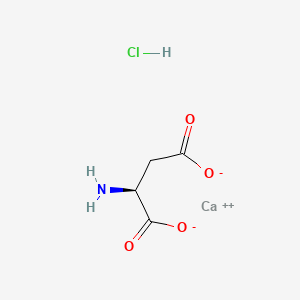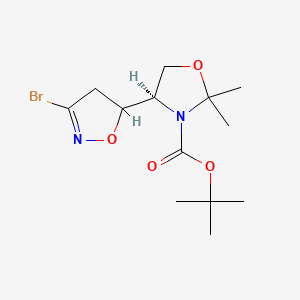
4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate is a biochemical compound with the molecular formula C32H29NO13S and a molecular weight of 667.64 g/mol. This compound is primarily used in biomedical research, particularly for the detection and quantification of lysosomal enzymes such as beta-galactosidase. Its unique structure allows for precise and sensitive measurement of enzyme activity, making it an essential tool in the field of biomedicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate involves multiple steps, including the protection of hydroxyl groups, glycosylation, and sulfation. The reaction conditions typically require the use of organic solvents, protective groups, and catalysts to achieve the desired product.
Industrial Production Methods: This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the compound’s quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, hydrolysis of the compound can yield 4-methylumbelliferone and other intermediate products.
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate is widely used in scientific research for the detection and quantification of lysosomal enzymes. It is particularly useful in diagnosing and monitoring lysosomal storage disorders. Additionally, this compound is employed in various biochemical assays to study enzyme kinetics and substrate specificity.
Mecanismo De Acción
The compound acts as a fluorogenic substrate for lysosomal enzymes, particularly beta-galactosidase. Upon enzymatic cleavage, it releases a fluorescent product, 4-methylumbelliferone, which can be quantitatively measured. This allows researchers to assess enzyme activity and diagnose related disorders.
Comparación Con Compuestos Similares
Similar Compounds:
- 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide
- 4-Methylumbelliferyl N-acetyl-beta-D-galactosaminide
Uniqueness: Compared to similar compounds, 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate is unique due to its specific structure, which allows for the detection of beta-galactosidase activity with high sensitivity and precision. This makes it particularly valuable in the diagnosis and monitoring of lysosomal storage disorders.
Propiedades
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(sulfooxymethyl)oxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO13S/c1-18-15-26(35)43-24-16-22(13-14-23(18)24)42-32-27(33-19(2)34)29(46-31(37)21-11-7-4-8-12-21)28(25(44-32)17-41-47(38,39)40)45-30(36)20-9-5-3-6-10-20/h3-16,25,27-29,32H,17H2,1-2H3,(H,33,34)(H,38,39,40)/t25-,27-,28+,29-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMIQOVTTZAFRD-ZDPOQHKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858112 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154639-33-5 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)











